molecular formula C12H20BrN3O2 B15304830 tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate

tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate

Cat. No.: B15304830
M. Wt: 318.21 g/mol
InChI Key: NHILZKWWRZUXGV-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is a chemical building block of interest in medicinal chemistry and drug discovery research. It incorporates two key functional groups: a bromo-substituted pyrazole and a tert-butyloxycarbonyl (Boc)-protected amine. The bromine atom on the pyrazole ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura reactions, which are widely used to create biaryl systems . The Boc-protected amine on the butyl linker provides a means for selective deprotection to generate a free amine, which can then be coupled with various carboxylic acids, sulfonyl chlorides, or other reagents to build more complex molecular architectures . While pyrazole-carboxylate and carboxamide analogs have been investigated as potential antibiotic adjuvants that show synergistic activity with colistin against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii , and pyrazole cores are explored as inhibitors of essential bacterial enzymes like Mur ligases in Mycobacterium tuberculosis , the specific applications of this particular butyl-linked carbamate derivative should be verified through scientific literature. This product is intended for research purposes as a synthetic intermediate and is not for diagnostic or therapeutic use. Researchers are encouraged to consult relevant safety data sheets before handling.

Properties

Molecular Formula

C12H20BrN3O2

Molecular Weight

318.21 g/mol

IUPAC Name

tert-butyl N-[4-(4-bromopyrazol-1-yl)butyl]carbamate

InChI

InChI=1S/C12H20BrN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17)

InChI Key

NHILZKWWRZUXGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrazole, which is then reacted with a butyl chain containing a protected amine group. The tert-butyl carbamate group is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is a synthetic organic compound that is used as a versatile intermediate in the preparation of more complex molecules. The presence of both a tert-butyl carbamate group and a 4-bromo-1H-pyrazole moiety makes this compound unique.

Scientific Research Applications

Chemistry: In organic synthesis, this compound can be used to prepare complex molecules. The bromine atom allows for further functionalization via cross-coupling reactions.

Biology and Medicine: This compound's structure allows for modifications that can lead to compounds with various biological activities. It may act by interacting with specific molecular targets such as enzymes or receptors in medicinal chemistry. The bromine atom on the pyrazole ring can participate in halogen bonding, which influences the compound’s binding affinity and specificity.

Industry: this compound can be used as a building block for synthesizing agrochemicals, dyes, and other specialty chemicals in the chemical industry.

Chemical Reactions

This compound can undergo substitution and deprotection reactions.

  • Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate. The products formed depend on the nucleophile used, leading to various substituted pyrazole derivatives.
  • Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine. Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. The primary product is the free amine, which can be further functionalized.

Similar Compounds

CompoundUniqueness/Difference
tert-Butyl (4-bromobutyl)carbamateSimilar in structure but lacks the pyrazole ring, which limits its functionalization options.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]pyrazol-1-yl}methyl)carbamateContains a different substituent on the pyrazole ring, leading to different reactivity and applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom on the pyrazole ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is compared below with three analogs (Table 1). Key differences lie in substituent patterns, linker length, and functional group reactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Linker Key Properties/Applications Reference
This compound (Target Compound) Pyrazole 4-Bromo, butyl linker Halogenated site for cross-coupling
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Pyrazolo[3,4-d]pyrimidine Fluorinated aryl, furan linker Kinase inhibitors; MP: 163–166°C, MW: 615.7
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate Pyrazole 1-Methyl, propargyl linker Click chemistry applications
tert-butyl N-[2-(1H-pyrazol-1-yl)ethyl]carbamate Pyrazole Ethyl linker Simplified analog for solubility studies

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW ~329.2 g/mol) is lighter than the fluorinated analog (MW 615.7) but heavier than ethyl-linked analogs.

Biological Activity

Tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₂₀BrN₃O₂
Molecular Weight318.21 g/mol
IUPAC Nametert-butyl N-[4-(4-bromopyrazol-1-yl)butyl]carbamate
CAS Number2479427-37-5

The compound features a tert-butyl carbamate group linked to a butyl chain, which is further connected to a 4-bromo-1H-pyrazole moiety. This unique structure allows for various modifications that can lead to compounds with diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps, starting with the preparation of 4-bromo-1H-pyrazole, followed by reactions with a butyl chain containing a protected amine group. The tert-butyl carbamate group is introduced through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Anticancer Properties

Research into pyrazole derivatives has indicated significant anticancer properties. Compounds similar to this compound have shown effectiveness in inhibiting microtubule assembly, which is crucial for cancer cell proliferation. For instance, studies have reported that certain pyrazole-containing compounds can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at low concentrations .

Case Study:
In a study focusing on asymmetric MACs fused with 1-aryl-1H-pyrazole, three compounds demonstrated significant inhibition of cell growth in MDA-MB-231 cells at concentrations as low as 1.0 μM, confirming their potential as anticancer agents .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom on the pyrazole ring may participate in halogen bonding, enhancing binding affinity and specificity towards these targets.

Comparative Analysis

To understand the uniqueness of this compound, comparisons can be made with similar structures:

Compound NameKey FeaturesBiological Activity
Tert-butyl (4-bromobutyl)carbamateLacks pyrazole ringLimited functionalization options
Tert-butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino]pyrazol-1-yl}methyl)carbamateDifferent substituent on pyrazole ringVaries significantly

This compound stands out due to its dual functional groups which allow for extensive modifications leading to varied biological activities.

Q & A

Q. Basic Synthesis Approach :

  • Key Steps :
    • Coupling Reactions : Use tert-butyl chloroformate with a primary amine intermediate (e.g., 4-(4-bromo-1H-pyrazol-1-yl)butan-1-amine) in the presence of a base (e.g., triethylamine or DIPEA) to form the carbamate bond .
    • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Q. Advanced Optimization :

  • Catalytic Efficiency : Screen bases (e.g., DMAP, pyridine) to enhance reaction rates and yields.
  • Temperature Control : Optimize reaction temperature (0°C to room temperature) to minimize side reactions like hydrolysis of the carbamate .
  • Real-Time Monitoring : Use TLC or in situ FTIR to track reaction progress and intermediate stability .

How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

Q. Basic Characterization :

  • NMR Analysis :
    • 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H in 1H NMR; δ ~28 ppm in 13C NMR) and the pyrazole bromine substituent (spin-spin coupling in 1H NMR) .
    • 2D NMR (COSY, HSQC) : Assign spatial relationships between the butyl chain and pyrazole ring .

Q. Advanced Resolution :

  • X-Ray Crystallography : Use SHELX software for structure refinement to resolve stereochemical uncertainties or confirm bond angles/lengths .
  • SC-XRD Challenges : Address poor crystal quality by screening solvent systems (e.g., DCM/hexane) or using cryocooling during data collection .

What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?

Q. Basic Screening :

  • In Vitro Assays :
    • Kinase/Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values against target enzymes .
    • Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to identify potential therapeutic windows .

Q. Advanced Mechanistic Studies :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics between the compound and target proteins .
  • Molecular Dynamics Simulations : Model interactions with enzyme active sites (e.g., pyrazole binding to ATP pockets in kinases) .

How can researchers address contradictions in reported biological activity data for this compound?

Q. Methodological Approaches :

  • Reproducibility Checks :
    • Validate assay conditions (e.g., pH, buffer composition, ATP concentration in kinase assays) .
    • Cross-validate using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Meta-Analysis : Compare data across studies to identify outliers or context-dependent effects (e.g., cell line-specific responses) .

Q. Case Study Example :

  • If one study reports potent inhibition of kinase X while another shows no activity, re-test both assays under identical conditions and confirm compound purity via HPLC-MS .

What computational tools are recommended for predicting the reactivity and stability of this compound?

Q. Basic Modeling :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate HOMO/LUMO energies for predicting electrophilic/nucleophilic sites .
  • Degradation Pathways : Simulate hydrolysis of the carbamate group under acidic/basic conditions using Cheminformatics tools (e.g., ACD/Labs) .

Q. Advanced Applications :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets .
  • QSAR Models : Train models on analogous compounds to predict bioactivity or physicochemical properties .

How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?

Q. Core Modifications :

  • Pyrazole Ring : Replace bromine with other halogens (e.g., Cl, I) or electron-withdrawing groups (e.g., CF3) to modulate electronic effects .
  • Butyl Chain : Introduce branching or heteroatoms (e.g., O, S) to alter flexibility and solubility .

Q. Methodology :

  • Parallel Synthesis : Prepare a library of derivatives via solid-phase synthesis or automated flow chemistry .
  • High-Throughput Screening : Test derivatives against target panels to identify SAR trends .

What safety and handling protocols are critical when working with this compound?

Q. Basic Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

Q. Advanced Risk Mitigation :

  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Stability Monitoring : Store under nitrogen at –20°C to prevent degradation; confirm stability via periodic HPLC analysis .

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